

spectral data of ethyl maleate (1H NMR, 13C NMR, IR, Mass Spec)

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Compound of Interest		
Compound Name:	Ethyl maleate	
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Spectroscopic Profile of Diethyl Maleate: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectral data for diethyl maleate (CAS No. 141-05-9), an unsaturated ester pivotal in various chemical syntheses.[1] It is important to distinguish diethyl maleate, the diester of maleic acid, from its monoester counterpart, monoethyl maleate. This document focuses exclusively on the former, presenting its characteristic spectroscopic signatures as determined by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and protocols herein are intended to serve as a crucial resource for researchers, scientists, and professionals in drug development for the unequivocal identification and quality assessment of this compound. Diethyl maleate's chemical formula is C₈H₁₂O₄ and it has a molecular weight of 172.18 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For di**ethyl maleate**, both ¹H and ¹³C NMR provide distinct signals that confirm its cis-isomeric configuration.

¹H NMR Spectral Data



The ¹H NMR spectrum of di**ethyl maleate** is characterized by three distinct signals corresponding to the vinylic, methylene, and methyl protons. The chemical shifts are typically recorded in deuterated chloroform (CDCl₃).

Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
=CH	6.28	Singlet (s)	-
-O-CH ₂ -	4.25	Quartet (q)	7.1
-CH ₃	1.32	Triplet (t)	7.1

Table 1: ¹H NMR Spectral Data for Diethyl Maleate in CDCl₃.[3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with the chemical shift of the vinylic carbons being a key identifier.

Assignment	Chemical Shift (δ) ppm
C=O (Ester Carbonyl)	165.5
=CH (Vinylic Carbon)	129.8
-O-CH₂- (Methylene Carbon)	61.2
-CH₃ (Methyl Carbon)	14.1

Table 2: 13C NMR Spectral Data for Diethyl Maleate in CDCl3.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of di**ethyl maleate** shows characteristic absorption bands for the ester functional group and the carbon-carbon double bond.



Vibrational Mode	**Wavenumber (cm ⁻¹) **
C=O Stretch (Ester)	~1720
C=C Stretch	~1645
C-O Stretch	~1280-1030
=C-H Bend (out-of-plane)	~700

Table 3: Key IR Absorption Bands for Diethyl Maleate.[3]

The out-of-plane =C-H bending vibration around 700 cm⁻¹ is particularly diagnostic for the cis configuration of the double bond in di**ethyl maleate**.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For diethyl maleate, electron ionization (EI) is a common method.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
172	~5	[M] ⁺ (Molecular Ion)
127	~30	[M - OCH ₂ CH ₃]+
99	100	[M - COOCH ₂ CH ₃] ⁺
29	~20	[CH ₂ CH ₃] ⁺

Table 4: Major Fragments in the Mass Spectrum of Diethyl Maleate.[4]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation:



- Dissolve approximately 10-20 mg of diethyl maleate in about 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Solvent: CDCl3.
- Temperature: Room temperature.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.
- Referencing: The residual solvent peak of CDCl₃ is used as an internal reference (δ = 7.26 ppm).

¹³C NMR Acquisition:

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Solvent: CDCl3.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 512-1024 scans.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Referencing: The solvent peak of CDCl₃ is used as an internal reference (δ = 77.16 ppm).



Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of neat diethyl maleate between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- Gently press the plates together to form a thin liquid film.

Data Acquisition:

- Place the assembled salt plates into the sample holder of an FT-IR spectrometer.
- Acquire a background spectrum of the empty beam path to subtract atmospheric interferences.
- Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
- Process the spectrum to display transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction:

- Method: Gas Chromatography-Mass Spectrometry (GC-MS).
- GC Column: A non-polar capillary column (e.g., DB-5ms).
- Injection: Inject a dilute solution of diethyl maleate in a volatile solvent (e.g., dichloromethane or ethyl acetate).

MS Acquisition:

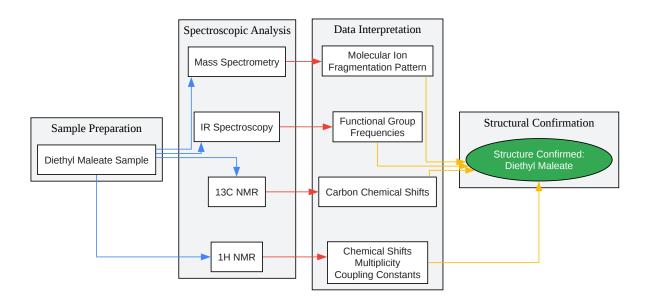
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 20-200.



 Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural confirmation of di**ethyl maleate** using the spectroscopic methods described.



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Caption: Logical workflow for the spectroscopic confirmation of diethyl maleate.

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